Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans-
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Overview
Description
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- is a complex organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant roles in pharmaceuticals and organic synthesis. This particular compound features a piperidine ring substituted with a phenylmethyl group, a methyl group, and an undecyl chain, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine ring through cyclization reactions. The phenylmethyl and undecyl groups are then introduced via substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For instance, hydrogenation reactions using palladium or nickel catalysts are often employed to reduce intermediates to the desired piperidine derivative .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation are utilized to optimize reaction times and yields. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a vital role in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological activities, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in inflammation or pain pathways, thereby exerting its analgesic or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid found in black pepper with a piperidine ring and a methylenedioxyphenyl group.
Matrine: A natural piperidine alkaloid with notable biological activities.
Uniqueness
Piperidine, 2-methyl-1-(phenylmethyl)-6-undecyl-, trans- stands out due to its unique substitution pattern, combining a phenylmethyl group, a methyl group, and an undecyl chain. This structural complexity contributes to its diverse chemical reactivity and potential biological activities .
Properties
CAS No. |
84268-78-0 |
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Molecular Formula |
C24H41N |
Molecular Weight |
343.6 g/mol |
IUPAC Name |
(2R,6R)-1-benzyl-2-methyl-6-undecylpiperidine |
InChI |
InChI=1S/C24H41N/c1-3-4-5-6-7-8-9-10-14-19-24-20-15-16-22(2)25(24)21-23-17-12-11-13-18-23/h11-13,17-18,22,24H,3-10,14-16,19-21H2,1-2H3/t22-,24-/m1/s1 |
InChI Key |
XVYPNGZTJNTDDR-ISKFKSNPSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@@H]1CCC[C@H](N1CC2=CC=CC=C2)C |
Canonical SMILES |
CCCCCCCCCCCC1CCCC(N1CC2=CC=CC=C2)C |
Origin of Product |
United States |
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